2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone
Description
This compound features a thiazole core substituted with a pyrimidin-2-ylamino group at the 2-position and a 4-(m-tolyl)piperazin-1-yl moiety at the 1-position of the ethanone backbone. The m-tolyl substituent (meta-methylphenyl) likely enhances lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier permeability.
Properties
IUPAC Name |
1-[4-(3-methylphenyl)piperazin-1-yl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-15-4-2-5-17(12-15)25-8-10-26(11-9-25)18(27)13-16-14-28-20(23-16)24-19-21-6-3-7-22-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLKLXEPNHRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.
Thiazole Ring Formation: Using thioamides and α-haloketones.
Piperazine Ring Introduction: Through nucleophilic substitution reactions.
Final Coupling: Combining the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole or piperazine rings.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, suggesting that 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone could potentially serve as a lead compound in the development of new antimicrobial agents .
Anticancer Potential
The structural components of this compound have been associated with anticancer activities. Compounds containing thiazole and pyrimidine rings have been evaluated for their ability to inhibit specific cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .
Protein Kinase Inhibition
Protein kinases are critical targets in cancer therapy. Research has highlighted the potential of pyrimidine-based compounds as inhibitors of various protein kinases, which play a pivotal role in cell signaling pathways involved in cancer progression. The compound's ability to interact with these enzymes could be explored further for therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiazole and pyrimidine rings followed by piperazine substitution. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively compared to standard antibiotics. For example, compounds with similar structures showed promising results against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between the compound and target proteins involved in cancer pathways. These studies suggest strong binding affinities, indicating potential efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations
Structural Variations and Activity: The biphenyl-arylpiperazine derivatives () exhibit pronounced antipsychotic activity due to dual anti-dopaminergic and anti-serotonergic effects. Their QSAR models emphasize the importance of electron affinity and brain/blood partitioning (QPlogBB) . In contrast, the target compound’s thiazole-pyrimidine core may prioritize kinase inhibition or alternative receptor interactions. Tetrazole derivatives () focus on synthetic accessibility and structural diversity, lacking explicit pharmacological data. Their variable aryl substituents (e.g., electron-withdrawing or -donating groups) could modulate potency if tested .
Impact of Substituents: The trifluoromethyl group in compounds 5 and 21 () enhances metabolic stability and lipophilicity compared to the m-tolyl group in the target compound. This may influence receptor binding kinetics or bioavailability .
In contrast, tetrazole derivatives () employ nucleophilic substitution and cyclization, yielding moderate-to-high purity via column chromatography .
Pharmacological Gaps :
- While biphenyl-arylpiperazine analogs () provide robust antipsychotic data, the target compound’s activity remains speculative. Further studies could explore its dopamine/serotonin receptor affinity or kinase inhibition assays.
Notes
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Conclusions are inferred from structural analogs.
- Structural Optimization : Substituting the m-tolyl group with electron-deficient (e.g., chloro) or -rich (e.g., methoxy) aryl groups may enhance receptor selectivity, as seen in .
- Synthetic Challenges : The thiazole-pyrimidine core may require multi-step synthesis, contrasting with simpler tetrazole or pyrazole derivatives.
Biological Activity
The compound 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a heterocyclic compound that integrates pyrimidine and thiazole rings with a piperazine moiety. This structural combination is known to impart significant biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure is characterized by:
- A pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms).
- A thiazole ring (a five-membered ring containing sulfur and nitrogen).
- A piperazine group (a six-membered cyclic amine).
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine and thiazole derivatives, often utilizing methods such as:
- Condensation Reactions : Forming the thiazole ring followed by the introduction of the pyrimidine moiety.
- Solvent-Assisted Methods : Using solvents like ethanol or methanol under catalytic conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine and thiazole rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of similar structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 6a | Anti-TB | 1.35 |
| 6e | Anti-TB | 1.45 |
| 6h | Anti-TB | 2.18 |
The above data illustrates the potential of related compounds in targeting tuberculosis, suggesting that the compound may also possess similar efficacy.
Anticancer Activity
In vitro studies have indicated that related thiazole-pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa (Cervical) | TBD | TBD |
| MCF7 (Breast) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
Case Studies
- Antitubercular Evaluation : A study focused on synthesizing and evaluating new derivatives revealed that compounds similar to This compound showed promising results against Mycobacterium tuberculosis, with several exhibiting low IC50 values indicating high potency against the pathogen .
- Cytotoxicity Assays : In a separate investigation, various derivatives were tested for their cytotoxic effects on human embryonic kidney cells (HEK-293), revealing low toxicity profiles, which is crucial for therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in cellular metabolism and signaling pathways. Molecular docking studies have suggested potential binding sites that could be exploited for drug design.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with nucleophilic substitution to assemble the piperazine-thiazole-pyrimidine core. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency for coupling steps .
- Temperature control : Exothermic steps (e.g., amide bond formation) require cooling to prevent side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .
- Catalysts : Palladium or copper catalysts may accelerate heterocyclic ring formation .
Q. Which spectroscopic and analytical techniques validate structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR confirms connectivity of the pyrimidine, thiazole, and piperazine moieties .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- HPLC/TLC : Monitors reaction progress and purity, with mobile phases optimized for polar functional groups .
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches critical for functional group validation .
Q. How do key functional groups influence the compound’s chemical reactivity?
- Pyrimidine-thiazole core : Participates in π-π stacking and hydrogen bonding, influencing solubility and target binding .
- Piperazine ring : Enhances solubility via protonation at physiological pH and serves as a pharmacophore for receptor interactions .
- m-Tolyl group : Hydrophobic interactions improve membrane permeability but may reduce aqueous solubility .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions and resolve mechanistic ambiguities?
- Molecular docking : Screens potential targets (e.g., kinases, GPCRs) by simulating binding to the pyrimidine-thiazole core .
- Molecular dynamics (MD) : Assesses stability of ligand-target complexes under simulated physiological conditions .
- Validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for structural analogs?
- Systematic substitution : Modify the m-tolyl group (e.g., replace with p-fluorophenyl) to isolate contributions to bioactivity .
- In vitro assays : Compare IC50 values across analogs in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents .
- Statistical modeling : Use QSAR to correlate electronic/steric properties of substituents with activity trends .
Q. How can conflicting bioactivity data across assay conditions be methodologically reconciled?
- Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal assays : Validate cytotoxicity (via MTT assay) and target engagement (via Western blot) to confirm specificity .
- Meta-analysis : Pool data from multiple studies, applying ANOVA to identify outliers or assay-specific artifacts .
Q. What approaches optimize pharmacokinetic properties without compromising target efficacy?
- Prodrug design : Introduce ester groups to the piperazine ring to enhance oral bioavailability, with hydrolysis in vivo regenerating the active compound .
- Formulation : Use nanocarriers (e.g., liposomes) to improve solubility of the hydrophobic m-tolyl moiety .
- Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural tweaks to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
